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Compound of Interest

Compound Name: H-D-Lys(zZ)-Obzl HCI
CAS No.: 156917-23-6
Cat. No.: B613098
. J

H-D-Lys(Z)-Obzl HCI, or Ne-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a non-
standard amino acid derivative pivotal for specialized applications in peptide chemistry.[1][2] Its
utility stems from the unique combination of protecting groups on the D-isomeric backbone,
which offers distinct stereochemical and cleavage properties compared to its L-isomer
counterpart.

The strategic value of this molecule lies in its dual protection scheme:

» Ne-Benzyloxycarbonyl (Z or Cbz) group: Protects the side-chain e-amino group of lysine.
This group is notably stable under the acidic and basic conditions used for Boc and Fmoc
removal, respectively, but is labile to catalytic hydrogenolysis or strong acids like HBr in
acetic acid.[3][4]

o Ca-Benzyl ester (Obzl) group: Protects the C-terminal carboxyl group. Similar to the Z group,
it is stable to many standard synthesis conditions but is readily cleaved by hydrogenolysis or
strong acidolysis.[5]

e Hydrochloride (HCI) salt: The a-amino group is protonated, forming a stable, crystalline, and
easily handled salt. This necessitates a neutralization step prior to its use in a coupling
reaction to liberate the nucleophilic free amine.[6]

This specific combination of protecting groups makes H-D-Lys(Z)-Obzl HCI particularly suited
for solution-phase peptide synthesis (LPPS) and specialized solid-phase peptide synthesis
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(SPPS) strategies, especially for creating protected peptide fragments.[7]

Key Physicochemical Properties

Property Value Reference(s)

N-epsilon-Carbobenzyloxy-D-

Synonym lysine benzyl ester [1112]
hydrochloride

CAS Number 6366-70-7 [11I7]

Molecular Formula C21H26N204-HCI [1]

Molecular Weight 406.9 g/mol [1]

Appearance White crystalline powder [1]

Storage Store at 0-8 °C [1]

Core Principles: Orthogonal Protection and
Strategic Deprotection

Successful peptide synthesis hinges on the principle of orthogonal protection, where different
classes of protecting groups can be removed under specific conditions without affecting others.
[8][9] This allows for precise, sequential chemical manipulations. The Z and Obzl groups are
considered "semi-permanent” and are orthogonal to the temporary Na-protecting groups like
Fmoc (base-labile) and, to a lesser extent, Boc (mild acid-labile).[10][11]

The Z/Obzl strategy is classic in peptide chemistry and offers a robust alternative to tert-butyl-
based side-chain protection, particularly when avoiding strong trifluoroacetic acid (TFA)
cleavage cocktails is desired or when synthesizing peptide fragments that require C-terminal
activation for subsequent ligation.[3][12]

Figure 1: Orthogonal protection scheme showing the distinct cleavage conditions for common
protecting groups.
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Application in Solution-Phase Peptide Synthesis
(LPPS)

LPPS is a powerful technique for producing large quantities of pure peptides and is
exceptionally well-suited for incorporating H-D-Lys(Z)-Obzl HCI. The following protocol details
the synthesis of a model dipeptide, Na-PG-Xxx-D-Lys(Z)-Obzl.

Protocol 1: Solution-Phase Synthesis of a Protected
Dipeptide

This protocol outlines the coupling of an Na-protected amino acid (e.g., Z-L-Alanine) to H-D-
Lys(Z)-Obzl HCI.

1. Materials and Reagents:
e H-D-Lys(Z)-Obzl HCI
e Na-protected amino acid (e.g., Z-L-Ala-OH)

o Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)
[13]

o Additive: Ethyl cyanohydroxyiminoacetate (Oxyma Pure)[13]

o Base: N,N-Diisopropylethylamine (DIEA)

e Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
e Aqueous solutions for work-up: 1 N HCI, 1 N NaHCOs, Saturated NacCl (brine)

e Drying agent: Anhydrous MgSOa or Naz2SOa

2. Experimental Workflow:

Figure 2: Workflow for solution-phase dipeptide synthesis.

3. Step-by-Step Methodology:
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» Activation: In a round-bottom flask under an inert atmosphere (N2), dissolve the Na-protected
amino acid (1.0 eq), EDC-HCI (1.05 eq), and Oxyma Pure (1.0 eq) in a minimal amount of
DCM/DMF (1:1) and cool to 0°C in an ice bath.[13] The formation of the active ester is often
indicated by a color change.

o Neutralization and Coupling: After 5-10 minutes of pre-activation, add H-D-Lys(Z)-Obzl HCI
(1.0 eq) as a solid to the reaction mixture. Immediately add DIEA (1.0 eq) dropwise to
neutralize the hydrochloride salt and liberate the free a-amino group. The reaction pH should
be approximately 8.

e Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at
room temperature overnight (12-16 hours).[13]

» Monitoring: Check for the disappearance of starting materials using Thin Layer
Chromatography (TLC) or LC-MS.

» Work-up: Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl
Acetate (EtOAc). Wash the organic phase sequentially with 1 N HCI (to remove excess base
and unreacted amine), water, 1 N NaHCOs (to remove unreacted acid and additive), and
finally with saturated brine.[13]

« |solation: Dry the organic layer over anhydrous NazSOa4, filter, and remove the solvent under
reduced pressure.

 Purification: The resulting crude product can be purified by recrystallization from a suitable
solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography.

Application in Solid-Phase Peptide Synthesis
(SPPS)

While less common for this specific derivative, H-D-Lys(Z)-Obzl HCI can be incorporated into a
peptide sequence using a Boc/Bzl SPPS strategy, where the final cleavage from the resin is
performed with strong acid.

Protocol 2: Boc-SPPS Incorporation
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This protocol describes the manual coupling of H-D-Lys(Z)-Obzl HCI onto a growing peptide
chain on a solid support.

1. Materials and Reagents:

o Peptide-resin with a free N-terminal amine (e.g., Xxx-Merrifield Resin)
e H-D-Lys(Z)-Obzl HCI

e Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

e Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure[14]

o Base: N,N-Diisopropylethylamine (DIEA)

e Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

e Washing Solvents: DMF, DCM, Isopropanol (IPA)

e Qualitative Test: Kaiser test kit

2. Experimental Workflow:

Figure 3: Workflow for incorporating H-D-Lys(Z)-Obzl HCI in Boc-SPPS.
3. Step-by-Step Methodology:

e Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes in
a peptide synthesis vessel.

e Amino Acid Preparation: In a separate vial, dissolve H-D-Lys(Z)-Obzl HCI (3 eq), HOBt (3
eq), and DIEA (3 eq) in DMF. The DIEA neutralizes the HCI salt.

» Activation: Add DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5-10
minutes.

e Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate
the vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[12]
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Monitoring: After the coupling time, take a small sample of the resin beads, wash them
thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete
coupling. A positive result (blue beads) indicates free amines are still present, and a second
coupling is required.

Washing: Once coupling is complete, drain the reaction solution and wash the resin
extensively with DMF (3x), DCM (3x), and IPA (3x) to remove all excess reagents and
byproducts. The resin is now ready for the next step in the synthesis (e.g., Boc deprotection
of the newly added residue).

Deprotection of Z and Obzl Groups

The final step after assembling the peptide is the removal of the Z and Obz| protecting groups.

The choice of method depends on the overall peptide composition and desired outcome.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This is the mildest method and is preferred for sensitive peptides.

Procedure: Dissolve the protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid,
or a mixture). Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).

Hydrogenation: Purge the vessel with hydrogen gas (Hz) and maintain a positive pressure
(or use a balloon) while stirring vigorously. Alternatively, use a hydrogen transfer reagent like
ammonium formate.

Completion: The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Evaporate the solvent to yield the deprotected peptide.

Protocol 4: Deprotection via Strong Acidolysis

This method is used in Boc-SPPS for simultaneous side-chain deprotection and cleavage from

the resin.

Reagents: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) or
Trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely corrosive and
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hazardous reagents requiring specialized equipment and handling procedures.[12][15]

e Procedure: The peptide-resin is treated with the strong acid cocktail at low temperature

(typically 0°C) for 1-2 hours.

o Work-up: The acid is removed under vacuum, and the crude peptide is precipitated and

washed with cold diethyl ether.[16]

Comparison of Deprotection Methods

Reagents & o .
Method . Selectivity Advantages Disadvantages
Conditions
Incompatible with
Very mild sulfur-containing
_ Hz gas, Pd/C Cleaves Z, Obzl,  conditions; residues (Met,
Hydrogenolysis
catalyst, RT Trp(For) preserves most Cys); catalyst
other groups.[4] can be
pyrophoric.
Harsh conditions
can degrade
Simultaneous sensitive
) ) Anhydrous HF or  Cleaves Z, Obzl, cleavage and peptides;
Strong Acidolysis o ]
TFEMSA, 0°C Boc, tBu, Trt deprotection in requires
Boc-SPPS.[12] specialized,
hazardous setup.
[15]
) Corrosive; can
Effective for Z ]
cause side
) group removal )
) ] 33% HBr in reactions; Obz|
HBr/Acetic Acid Cleaves Z group  when

Acetic Acid, RT

hydrogenolysis is

not an option.

group may be
partially cleaved.

[4]

Conclusion and Expert Recommendations
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The incorporation of H-D-Lys(Z)-Obzl HCI is a strategic choice for peptide chemists aiming to
synthesize complex peptides, protected fragments, or molecules requiring non-standard
deprotection pathways.

o For Purity and Scalability: Solution-phase synthesis (Protocol 1) is highly recommended. It
allows for purification at each step, ensuring the final product is of high purity, and is more
readily scalable than SPPS.

o For Fragment Synthesis: The Z/Obzl protection scheme is ideal for creating C-terminally
protected peptide fragments. These fragments can be deprotected at the N-terminus and
used in subsequent fragment condensation reactions.

e Choice of Deprotection: Catalytic hydrogenolysis (Protocol 3) should be the default method
for removing Z and Obzl groups due to its mildness, provided the peptide sequence is
compatible (i.e., lacks sulfur).

By understanding the chemical principles behind the protecting groups and applying the
detailed protocols provided, researchers can confidently and successfully incorporate H-D-
Lys(Z)-Obzl HCI into their synthetic targets, advancing their research and development goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Introduction: Understanding the H-D-Lys(Z)-Obzl HCI
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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